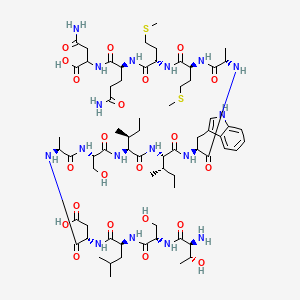

![molecular formula C110H192N40O24S4 B13832500 (2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)

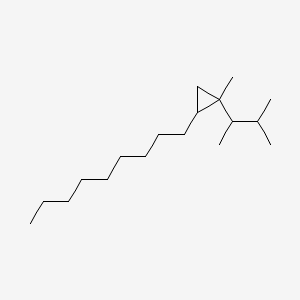

(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Peptide 401 can be synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes repeated cycles of deprotection, coupling, and washing to ensure the correct sequence of amino acids .

Industrial Production Methods

Industrial production of peptides like Peptide 401 often employs automated SPPS systems. These systems allow for the efficient and scalable synthesis of peptides by automating the repetitive steps involved in SPPS. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides .

Analyse Chemischer Reaktionen

Types of Reactions

Peptide 401 undergoes various chemical reactions, including:

Oxidation: This reaction can affect the disulfide bonds within the peptide, altering its structure and function.

Reduction: Reduction of disulfide bonds can lead to the formation of free thiol groups, impacting the peptide’s biological activity.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with modified properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of Peptide 401, as well as various analogs with substituted amino acid residues .

Wissenschaftliche Forschungsanwendungen

Peptide 401 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: Researchers study its role in mast cell degranulation and its effects on inflammatory pathways.

Medicine: Peptide 401 is investigated for its potential therapeutic applications in treating inflammatory diseases and conditions like arthritis.

Industry: It is used in the development of anti-inflammatory drugs and as a tool in biochemical assays

Wirkmechanismus

Peptide 401 exerts its effects primarily by binding to specific receptors on the surface of mast cells, leading to their degranulation. This process involves the release of histamine and other inflammatory mediators, which contribute to its anti-inflammatory properties. The peptide also inhibits prostaglandin synthesis, further reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Apamin: Another peptide from bee venom, known for its neurotoxic effects.

Melittin: A major component of bee venom with potent anti-inflammatory and antimicrobial properties.

LTX-315: An oncolytic peptide with similar amphipathic properties, used in cancer therapy

Uniqueness of Peptide 401

Peptide 401 is unique due to its specific ability to degranulate mast cells and its potent anti-inflammatory effects. Unlike other peptides, it has a well-defined mechanism of action involving the inhibition of prostaglandin synthesis and the release of histamine .

Eigenschaften

Molekularformel |

C110H192N40O24S4 |

|---|---|

Molekulargewicht |

2587.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide |

InChI |

InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-177-178-54-78-100(166)135-68(33-25-41-126-109(120)121)92(158)132-67(31-18-23-39-114)95(161)147-85(59(8)12-2)106(172)144-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)51-175-176-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-61,64-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,124,129)(H,125,130)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127)/t58-,59-,60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-,87-/m0/s1 |

InChI-Schlüssel |

COXZPDHTJACGLG-IEVXVHRQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)[C@@H](C)CC)CC4=CNC=N4)CCCCN)[C@@H](C)CC)C(C)C)CC5=CNC=N5)CCCNC(=N)N)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N |

Kanonische SMILES |

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)C(C)CC)CC4=CNC=N4)CCCCN)C(C)CC)C(C)C)CC5=CNC=N5)CCCNC(=N)N)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)

![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)

![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)

![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)